Dicyanodiamidine sulfate
Overview
Description
Dicyanodiamidine sulfate, also known as this compound, is a useful research compound. Its molecular formula is C₄H₁₄N₈O₆S and its molecular weight is 302.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Influence on Cereal Crops
- Dicyanodiamidine sulfate (DDS) was studied for its influence on the quality of various cereal crops such as sorghum, wheat, rye, barley, and fescue. Pot experiments compared DDS with ammonium sulfate and their mixtures, revealing significant effects based on soil characteristics (Almeida, Oliveira, & Faria, 1976).
Hepatotoxicity Studies
- Research on hepatotoxicity included the study of cylindrospermopsin (CY), a sulfate ester, and its synthetic analogues. The study explored the impact of these substances on protein synthesis inhibition and cell glutathione levels in hepatocytes, providing insights into the role of sulfate groups in toxicity (Runnegar et al., 2002).
Synthesis and Antiviral Activity
- A study on the synthesis of curdlan sulfates, including research into their inhibitory effects against AIDS viruses HIV-1 and HIV-2, is notable. This research provided valuable insights into potential anti-AIDS compounds with different blocking mechanisms (Yoshida et al., 1995).
Preclinical Pharmacology
- Another important application area is the development of novel inhibitors, like DI-87, in preclinical pharmacology. This particular study focused on deoxycytidine kinase inhibitors in anticancer therapy, highlighting the potential for DDS analogues in drug development (Poddar et al., 2019).
Biochemical Analysis
Biochemical Properties
For instance, it has been used in the preparation of guanidine dicycloamine-based analogs, which have shown promising antibacterial and antiglycation properties .
Cellular Effects
Related compounds such as dicyandiamide (DCD) have been studied for their effects on microbial communities in soil . DCD has been found to alter the distribution of ammonium-based fertilizer in the soil at high nitrogen inputs and to alter nitrifying and denitrifying microbial communities .
Temporal Effects in Laboratory Settings
Related compounds such as DCD have been studied for their effects on nitrous oxide (N2O) emissions and ammonia oxidizers in soil . In a 28-day laboratory microcosm incubation experiment, DCD was found to significantly reduce N2O emission rates and inhibit the growth of ammonia-oxidizing bacteria .
Transport and Distribution
Related compounds such as DCD have been found to alter the distribution of ammonium-based fertilizer in the soil at high nitrogen inputs
Properties
IUPAC Name |
diaminomethylideneurea;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6N4O.H2O4S/c2*3-1(4)6-2(5)7;1-5(2,3)4/h2*(H6,3,4,5,6,7);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATXFPUBPMZBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
141-83-3 (Parent) | |
Record name | Dicyanodiamidine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883452 | |
Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White needles; [Alfa Aesar MSDS] | |
Record name | Dicyanodiamidine sulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13781 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
591-01-5 | |
Record name | Dicyanodiamidine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(amidinourea) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICYANODIAMIDINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70L1D9AO0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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